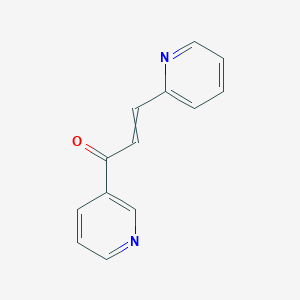
3-(Pyridin-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two pyridine rings connected by a prop-2-en-1-one linker, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one typically involves the condensation of nicotinaldehyde and pyridinylethanone in the presence of sodium acetate (AcONa) in refluxing concentrated acetic acid . This method provides an efficient route to obtain the desired compound with high yield.
Industrial Production Methods
While specific industrial production methods for 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s chemical properties make it suitable for developing new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one involves its role as a glycolysis inhibitor. It targets key enzymes in the glycolytic pathway, thereby reducing the energy supply to rapidly proliferating cells such as cancer cells . This inhibition leads to decreased cell proliferation and potential synergistic effects when used with other inhibitors like sunitinib .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(pyridin-2-yl)coumarins: These compounds also contain a pyridine ring and exhibit antioxidant and lipoxygenase inhibitory activities.
Pyridine and Pyrrole Derivatives: These aromatic heterocycles share structural similarities and undergo similar types of chemical reactions.
Uniqueness
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings and prop-2-en-1-one linker, which confer distinct chemical reactivity and biological activity. Its ability to act as a multi-target inhibitor in cancer treatment sets it apart from other similar compounds .
Propriétés
Numéro CAS |
13309-06-3 |
|---|---|
Formule moléculaire |
C13H10N2O |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-pyridin-2-yl-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O/c16-13(11-4-3-8-14-10-11)7-6-12-5-1-2-9-15-12/h1-10H |
Clé InChI |
ISLOMKARSPEYSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C=CC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


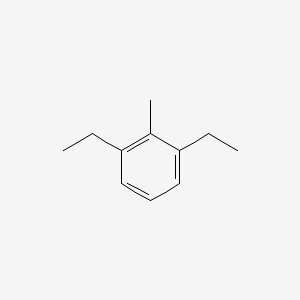
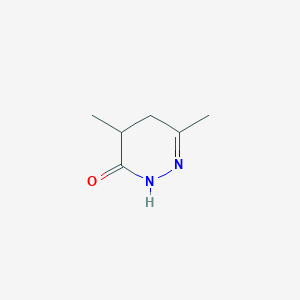
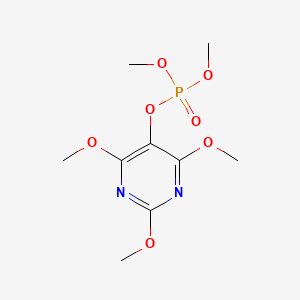
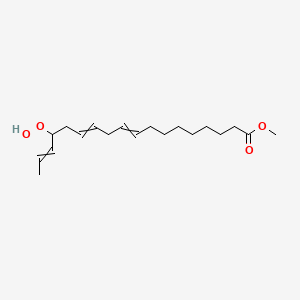
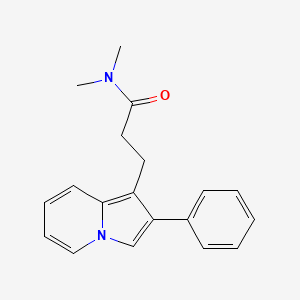
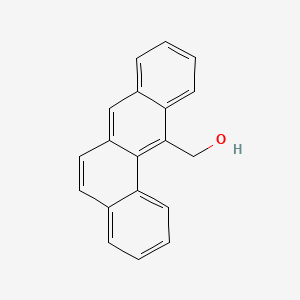
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

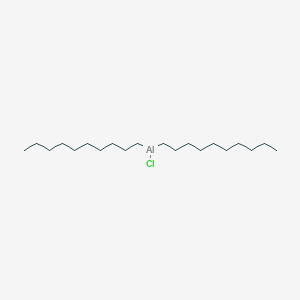

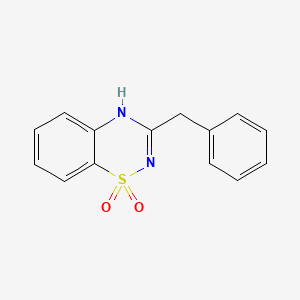
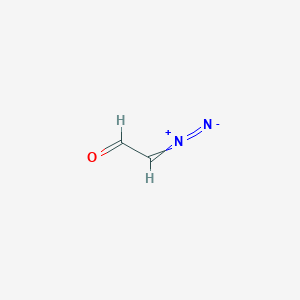
![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)

